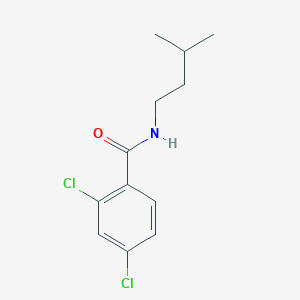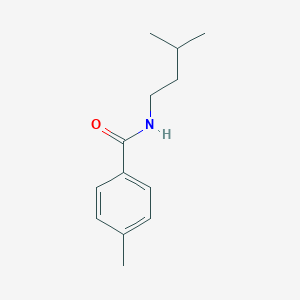![molecular formula C30H36N2O2 B311828 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide](/img/structure/B311828.png)
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide is a complex organic compound with the molecular formula C29H34N2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide typically involves multiple steps. One common method includes the acylation of 4-tert-butylbenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butylbenzoyl chloride
- 4-tert-butylbenzoic acid
- 4-tert-butylbenzyl chloride
Uniqueness
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide is unique due to its specific structural features, such as the presence of multiple tert-butyl groups and benzamide functionalities.
Propriétés
Formule moléculaire |
C30H36N2O2 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylphenyl]benzamide |
InChI |
InChI=1S/C30H36N2O2/c1-19-17-25(31-27(33)21-9-13-23(14-10-21)29(3,4)5)26(18-20(19)2)32-28(34)22-11-15-24(16-12-22)30(6,7)8/h9-18H,1-8H3,(H,31,33)(H,32,34) |
Clé InChI |
MCDHKWFLJWISQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B311749.png)


![2-{[(2-oxo-2H-pyran-5-yl)carbonyl]oxy}-5-sulfobenzoic acid](/img/structure/B311755.png)

![2-oxo-N-[7-(pyruvoylamino)-3H-phenoxazin-3-ylidene]propanamide](/img/structure/B311759.png)

sulfanyl]cysteine](/img/structure/B311763.png)

![Methyl 4-[(3-iodobenzoyl)amino]benzoate](/img/structure/B311765.png)

